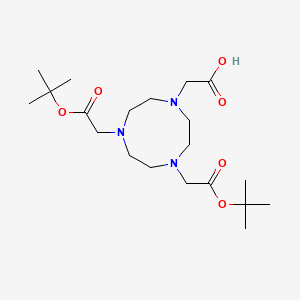

NOTA-bis(tBu)ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NOTA-bis(tBu)ester, also known as NOTA-bis(t-Butyl ester), is a derivative of NOTA . It is a bifunctional chelator that can be used for drug coupling . It is an organic chemistry reagent that has been used in a variety of scientific experiments, particularly in the field of biochemistry.

Molecular Structure Analysis

The molecular formula of this compound is C20H37N3O6 . Its molecular weight is 415.52 . The structure includes a NOTA ring with two tert-butyl ester groups attached .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 415.52 and a molecular formula of C20H37N3O6 . Further physical and chemical properties are not detailed in the retrieved sources.Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization :

- Terephthalic acid bis(carboxydiphenyl methyl)ester (TBE), a similar diester-diacid compound, has been used for synthesizing polyamides, indicating potential applications in polymer chemistry (Mehdipour‐Ataei, 2005).

Catalysis and Organic Synthesis :

- The use of tert-butyl nicotinate (tBu nic) in catalytic transformations suggests the relevance of tert-butyl groups in facilitating specific chemical reactions, which might be applicable to NOTA-bis(tBu)ester (Wybon et al., 2018).

- Iridium bis(phosphinite) p-XPCP pincer complexes, involving tert-butylethane (TBE), have been synthesized, showing high catalytic activity in the transfer dehydrogenation of alkanes. This highlights the potential of similar tert-butyl esters in catalytic processes (Göttker‐Schnetmann et al., 2004).

Environmental Chemistry and Toxicology :

- The study of organophosphate esters, including various phosphate and butyl esters, in environmental samples like dust and human biomonitoring, provides insights into the environmental presence and potential health impacts of related compounds (He et al., 2018).

Material Science and Solvent Selection :

- The solubility of materials like benzofuran derivatives and phenyl-C71-butyric acid methyl ester in different solvents, including ester-based ones, informs solvent selection in material science, which could be relevant for handling and applications of this compound (Walker et al., 2011).

Photoluminescence and Luminescent Materials :

- The modulation of luminescence quantum efficiency by ester substituents in certain metal complexes suggests the potential application of this compound in designing luminescent materials (Béreau et al., 2010).

Biomedical Applications :

- The synthesis and evaluation of S-acyl-2-thioethyl esters of modified nucleoside monophosphates indicate the potential of similar esters, like this compound, in the development of therapeutic agents (Prakash et al., 2005).

Analytical Chemistry :

- Esterase-catalyzed cleavage of bis(2-pyridylmethyl)(2-acetoxyphenyl)amine monitored by fluorescence and mass spectrometry reveals the importance of esters in analytical methods, which might be extended to this compound (Steinkamp et al., 2004).

Polymerization Reactions :

- The research on cyclic imino ethers leading to poly(ester amide)s indicates the relevance of ester groups in polymerization, which can be correlated to the behavior of this compound in similar reactions (Lustoň et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

NOTA-bis(tBu)ester, also known as 2-(4,7-Bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl)acetic acid, is a derivative of NOTA . It is a bifunctional chelator , which means it can bind to two different sites on a target molecule. The primary targets of this compound are metal ions . It has a high affinity for these ions, allowing it to effectively bind and stabilize them .

Mode of Action

This compound interacts with its targets (metal ions) through a process known as chelation . In this process, the chelator (this compound) forms multiple bonds with a metal ion, creating a ring-like structure . This interaction stabilizes the metal ion and prevents it from participating in unwanted chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific metal ions it is chelating For example, many metal ions play crucial roles as cofactors in enzymatic reactions. By chelating these ions, this compound could affect the activity of these enzymes and the biochemical pathways they are involved in .

Pharmacokinetics

As a chelator, it is likely to be distributed throughout the body wherever its target metal ions are present

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it chelates. By stabilizing these ions, this compound can prevent them from participating in harmful chemical reactions. This can potentially mitigate the effects of metal ion-related diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence and concentration of its target metal ions can affect its ability to function as a chelator . Additionally, factors such as pH and temperature could potentially influence the stability of the chelation complexes formed by this compound .

Análisis Bioquímico

Biochemical Properties

NOTA-bis(tBu)ester is a bifunctional chelator, which means it can bind to two different sites on a molecule This property allows it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

As a bifunctional chelator, it may influence cell function by binding to certain molecules within the cell

Molecular Mechanism

As a bifunctional chelator, it likely exerts its effects at the molecular level through binding interactions with biomolecules These interactions could potentially lead to changes in enzyme activity or gene expression

Propiedades

IUPAC Name |

2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O6/c1-19(2,3)28-17(26)14-22-9-7-21(13-16(24)25)8-10-23(12-11-22)15-18(27)29-20(4,5)6/h7-15H2,1-6H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACSRZWSADEYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344918.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)

![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)